Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene derivative with a trifluoromethyl group at the 5-position and an amino group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can be achieved through various synthetic routes. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-aminothiophene-3-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Contains a benzo[b]thiophene ring, which may enhance its stability and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s electronic properties and biological activity .
Biological Activity
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity and stability. The presence of this group is significant as it influences the compound's interaction with biological targets and its overall pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. For instance, thiophene derivatives have shown IC50 values indicating potent inhibition of these enzymes, suggesting anti-inflammatory properties .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines, with studies reporting IC50 values in the micromolar range. Its mechanism involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells .
Biochemical Pathways
This compound influences multiple biochemical pathways:
- Cellular Metabolism : It affects metabolic flux by interacting with key enzymes involved in metabolic pathways, potentially altering metabolite levels within cells.
- Gene Expression : The compound modulates gene expression related to inflammation and cancer, impacting cellular responses and survival.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) as low as 0.02 μg/mL against drug-susceptible strains of Mycobacterium tuberculosis. This highlights its potential as an effective treatment option for tuberculosis .
Pathogen Type | MIC (μg/mL) |
---|---|
Mycobacterium tuberculosis (drug-susceptible) | 0.02 - 0.12 |
Mycobacterium tuberculosis (drug-resistant) | 0.031 - 0.24 |
Anti-inflammatory Effects
In vivo studies have demonstrated that administration of the compound at doses of 20 mg/kg significantly reduced inflammation markers in animal models, correlating with the inhibition of mast cell degranulation by over 63% .
Anticancer Activity
Research on the anticancer properties revealed that this compound exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 6.0 µM to 29.2 µM depending on the specific cell type tested .
Cancer Cell Line | IC50 (µM) |
---|---|
Human colon adenocarcinoma | 6.0 |
Human lung adenocarcinoma | 6.6 |
Human gastric carcinoma | 29.2 |
Properties
Molecular Formula |
C7H6F3NO2S |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H6F3NO2S/c1-13-6(12)3-2-4(7(8,9)10)14-5(3)11/h2H,11H2,1H3 |
InChI Key |
MSQHQPBPNPSKLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
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